Z-Isomer (CAS 3313-26-6) vs. E-Isomer: ~50-Fold Difference in D2 Binding Potency Defines Active Pharmaceutical Ingredient Identity
Thiothixene's clinical antipsychotic activity resides exclusively in the Z (cis) isomer (CAS 3313-26-6). The E (trans) isomer is pharmacologically inactive: trans-thiothixene is approximately 50-fold less potent than cis-thiothixene in inhibiting ³H-haloperidol binding at D2 binding sites in rat brain [1]. Furthermore, a 1000-fold higher concentration of the E-isomer is required to inhibit electrically stimulated ³H-dopamine release from rat striatal slices compared with the Z-isomer [1]. A separate study at α-noradrenergic receptors confirmed a 23-fold stereoselectivity (cis-thiothixene Ki = 6.6 nM; trans-thiothixene Ki = 150 nM) [2]. This dramatic potency differential means that any thiothixene preparation containing even modest E-isomer contamination will exhibit proportionally reduced pharmacological activity, making isomeric purity a critical procurement specification.
| Evidence Dimension | Isomer potency at dopamine D2 binding sites (³H-haloperidol displacement) |
|---|---|
| Target Compound Data | Z (cis)-thiothixene: potent inhibition of ³H-haloperidol binding (reference active isomer) |
| Comparator Or Baseline | E (trans)-thiothixene: ~50-fold less potent at D2 binding sites; ~1000-fold less potent at inhibiting striatal ³H-dopamine release |
| Quantified Difference | ~50-fold difference in D2 binding; ~1000-fold difference in functional dopamine release inhibition; 23-fold at α-noradrenergic receptors (Ki cis 6.6 nM vs. trans 150 nM) |
| Conditions | ³H-haloperidol binding in rat brain membranes; ³H-dopamine release from rat striatal slices; ³H-WB-4101 binding at α-noradrenergic receptors in rat brain |
Why This Matters
For procurement, stereochemical identity is non-negotiable—only the Z-isomer (CAS 3313-26-6) delivers pharmacological activity; isomeric impurity directly degrades potency and experimental reproducibility.
- [1] NCATS Inxight Drugs. Thiothixene, (E)-. Clinical Drug Experience Knowledgebase (CDEK). Data compiled from primary pharmacology studies on cis/trans isomer potency at dopamine receptors and striatal dopamine release. View Source
- [2] Enna, S. J., Bennett, J. P., Jr, Burt, D. R., Creese, I., & Snyder, S. H. (1977). Stereospecificity and clinical potency of neuroleptics (reply). Nature, 267(5607), 184. Table 1: cis-thiothixene Ki 6.6 nM vs. trans-thiothixene Ki 150 nM at α-noradrenergic receptors. View Source
